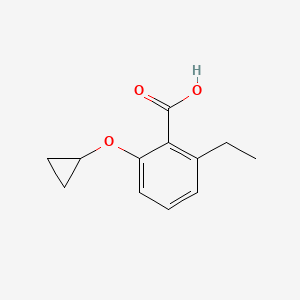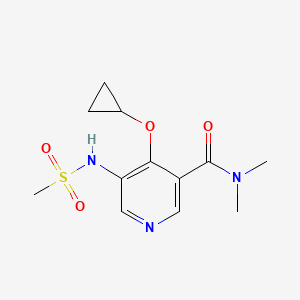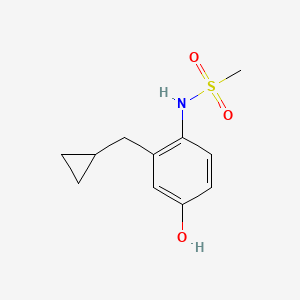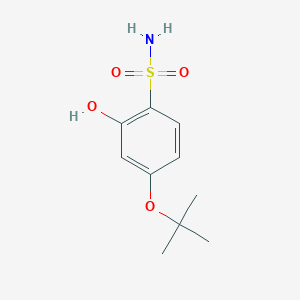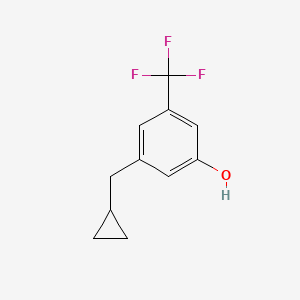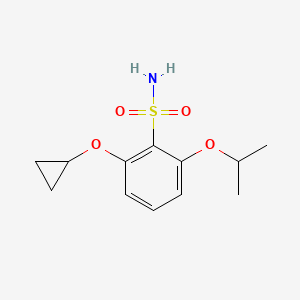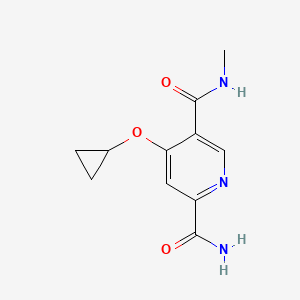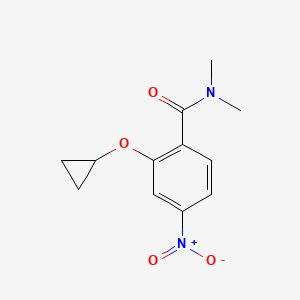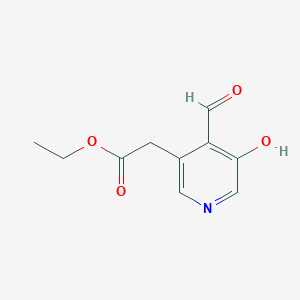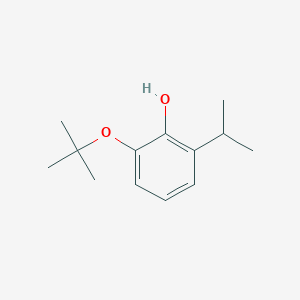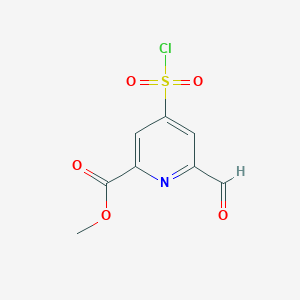
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl, formyl, and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from pyridine derivatives. One common method involves the chlorosulfonylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of chlorosulfonic acid and other reagents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of hydroxymethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials for various applications.
Wirkmechanismus
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the formyl group can participate in various redox reactions. These properties make it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in having a chlorosulfonyl group but with a different core structure.
4-Sulfamoylbenzoic Acid Derivatives: Similar in having a sulfonyl group but with different substituents and core structure.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is unique due to its combination of functional groups on a pyridine ring, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H6ClNO5S |
|---|---|
Molekulargewicht |
263.66 g/mol |
IUPAC-Name |
methyl 4-chlorosulfonyl-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO5S/c1-15-8(12)7-3-6(16(9,13)14)2-5(4-11)10-7/h2-4H,1H3 |
InChI-Schlüssel |
KEDBLZOQDKLDSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


